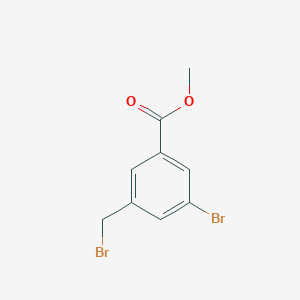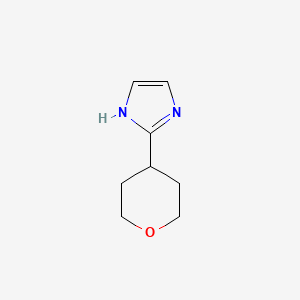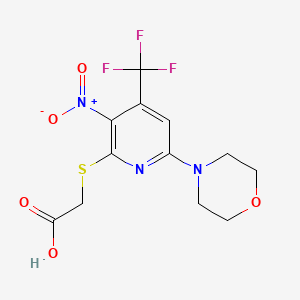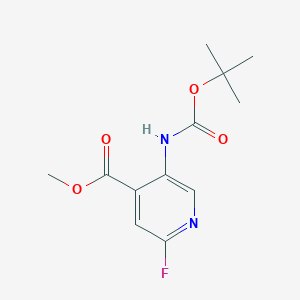![molecular formula C12H12ClN3O B1456950 2-氯-7-环戊基-7H-吡咯并[2,3-d]嘧啶-6-甲醛 CAS No. 1211443-55-8](/img/structure/B1456950.png)
2-氯-7-环戊基-7H-吡咯并[2,3-d]嘧啶-6-甲醛
概述
描述
“2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde” is a chemical compound with the molecular weight of 249.7 . It is a solid substance stored under refrigeration .
Synthesis Analysis
A series of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized using a solvent-free microwave irradiation technique . This method is considered eco-friendly and efficient .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C12H12ClN3O/c13-12-14-6-8-5-10(7-17)16(11(8)15-12)9-3-1-2-4-9/h5-7,9H,1-4H2 . This indicates the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in the molecule. Chemical Reactions Analysis
The compound has been used as an intermediate in organic and pharmaceutical synthesis . It has been involved in the synthesis of ribociclib intermediates .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 249.7 . The compound is stored under refrigeration .科学研究应用
合成和生物活性
2-氯-7-环戊基-7H-吡咯并[2,3-d]嘧啶-6-甲醛参与合成各种具有生物活性的化合物。(Singaram et al., 2017)的研究突出了其在合成具有潜在抗癌和抗微生物活性的衍生物中的用途。这些衍生物被评估其对乳腺癌和各种微生物菌株的有效性。
化学合成和衍生物
该化合物是合成多样的吡咯并[2,3-d]嘧啶衍生物的关键中间体。(Wang et al., 2017)报道了一种Cu催化的方法,有效合成这些衍生物,展示了该化合物在化学合成中的多功能性。
与其他化合物的相互作用
研究探讨了其与其他化学物质的相互作用,导致新衍生物的产生。(Zinchenko et al., 2018)调查了其与甘氨酸酯的反应,导致N-(5-甲醛嘧啶-4-基)甘氨酸酯衍生物和吡咯并[2,3-d]嘧啶等环化产物的形成。这些相互作用对于开发具有潜在应用的新化合物至关重要。
分子动力学和模拟研究
已进行了分子动力学和模拟研究,以了解该化合物在纳米尺度下的行为和稳定性。这些研究对于预测该化合物在生物系统中的行为以及其作为治疗剂的潜力至关重要。
在合成抗病毒剂中的作用
该化合物已被用于合成7-去氧鸟苷的碳环似物,展示了抗病毒活性。(Legraverend et al., 1985)描述了这些具有选择性抑制活性的类似物的合成,突出了该化合物在开发新型抗病毒疗法中的作用。
催化和氧化性能
该化合物的衍生物在氧化反应中显示出催化剂的潜力。(Yoneda et al., 1981)讨论了吡啶二嘧啶的合成,这些化合物作为NAD型氧化还原催化剂,展示了该化合物在催化和氧化过程中的潜力。
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
未来方向
属性
IUPAC Name |
2-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-12-14-6-8-5-10(7-17)16(11(8)15-12)9-3-1-2-4-9/h5-7,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXVKQLLJZHYTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC3=CN=C(N=C32)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

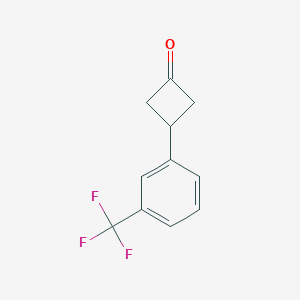
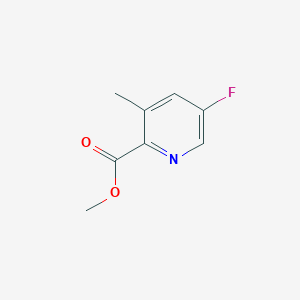

![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B1456875.png)

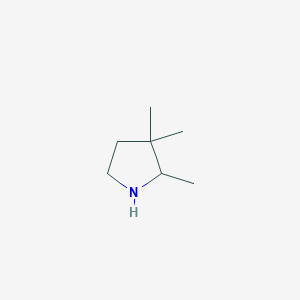
![1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine](/img/structure/B1456879.png)
